molecular formula C7H17N B1595020 3-Heptanamine CAS No. 28292-42-4

3-Heptanamine

Cat. No. B1595020
CAS RN: 28292-42-4
M. Wt: 115.22 g/mol
InChI Key: SRMHHEPXZLWKOK-UHFFFAOYSA-N
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Description

3-Heptanamine, also known as methylhexanamine, is a synthetic compound that belongs to the class of sympathomimetic amines. It is commonly used as a dietary supplement and as a performance-enhancing drug. The compound has gained popularity in recent years due to its ability to improve athletic performance, increase energy levels, and enhance cognitive function.

Scientific Research Applications

Metal Ion Separation

3-Heptanamine has been utilized in microfluidic devices for selective separation of metal ions. A study by Maruyama et al. (2004) explored the use of a three-phase flow system in a microchannel for the separation of metal ions, demonstrating that conventional methodology for solvent extraction of metal ions is applicable to microfluidic devices (Maruyama et al., 2004).

Chemical Kinetics in Diesel Engine Simulation

Research by Lee, Kim, and Min (2013) utilized a reduced chemical mechanism of n-heptane as a chemical fuel in 3-D diesel engine simulations. This study highlights the significance of detailed fuel characteristics in engine research, particularly in homogeneous charged compression ignition engines (Lee, Kim, & Min, 2013).

Production of Pure Hydrogen

Rakib et al. (2010) used n-heptane in a fluidized bed membrane reactor to study steam reforming of naphtha as an alternative feedstock for pure hydrogen production. This research indicated the potential of such reactors in producing pure hydrogen from liquid hydrocarbon feedstocks at moderate temperatures (Rakib et al., 2010).

Medicinal Chemistry

Walker, Eklov, and Bedore (2012) described the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane, highlighting its importance as a building block in medicinal chemistry. This compound is of interest due to its achiral nature and similar lipophilicity to morpholine (Walker, Eklov, & Bedore, 2012).

Petrochemical Extraction

Pereiro et al. (2006) investigated the use of 1-Hexyl-3-methylimidazolium hexafluorophosphate (HMImPF6) for the removal of heptane from its azeotropic mixture with ethanol. This study provides insights into the application of ionic liquids in petrochemical extraction processes (Pereiro et al., 2006).

Catalysis in Isomerization Reactions

Research on Pt/WO3/ZrO2 catalysts by Shkurenok et al. (2015) for the isomerization reaction of n-heptane revealed that these catalysts show maximum activity and selectivity at specific reaction temperatures, demonstrating their potential in chemical synthesis (Shkurenok et al., 2015).

Combustion and Fuel Research

Duan et al. (2020) conducted a study on the low-temperature oxidation of heptyl radicals and O2, using n-heptane as an alternative gasoline fuel. This research provides valuable insights into the combustion process and chemical reaction kinetics of alternative fuels (Duan et al., 2020).

properties

IUPAC Name

heptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-3-5-6-7(8)4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMHHEPXZLWKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885415
Record name 3-Heptanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Heptanamine

CAS RN

28292-42-4
Record name 3-Heptanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Heptanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028292424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptanamine
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Record name 3-Heptanamine
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Record name 1-ethylpentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.476
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Synthesis routes and methods

Procedure details

If heptan-3-ol is reacted similarly with ammonia at 130° C., 80% of theory of di-3-heptylamine, 18.5% of theory of 3-heptylamine and 0.5% of theory of unconverted alcohol are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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